2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
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Description
2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H26N2O7S and its molecular weight is 474.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Intermediates : Research has highlighted various synthesis techniques and the formation of intermediates involving compounds structurally similar to 2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide. These methods are crucial for developing pharmacologically relevant derivatives and industrial applications. One study describes the formation and ring contraction of benzo[f][1,2]thiazepine-1,1-dioxides, detailing a novel alkoxide-promoted ring expansion and cyclization processes to produce new 3-carboxylates and 3-carboxanilide derivatives (A. Khalaj & N. Adibpour, 2008). Another research reports an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through an unprecedented ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, highlighting the compounds' biological and medicinal significance (Veronika Fülöpová et al., 2015).
Solid-Phase Synthesis for Diversity : A study illustrates the solid-phase synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, showcasing the method's ability to produce compounds with diverse functional groups. This approach utilizes polymer-supported α-amino acids and is notable for its simplicity and the potential for parallel/combinatorial synthesis, providing a pathway to create a variety of derivatives (P. Trapani et al., 2016).
Pharmacologically Relevant Derivatives : Several studies have synthesized pharmacologically relevant derivatives of the compound, showcasing its potential in medicinal chemistry. For instance, the synthesis of face ‘b’ pyrido-annulated analogs of 1,5-benzothiazepines highlights the compound's versatility and potential for drug development (Aarti Gupta et al., 2012). Another study presents the synthesis and antimicrobial activity of 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines, indicating their potential in treating infections (Mahendra Kumar et al., 2013).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-30-18-8-7-16(13-19(18)31-2)21-14-22(26)25(15-23(27)24-9-11-32-12-10-24)17-5-3-4-6-20(17)33(21,28)29/h3-8,13,21H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINFJGZLNGXMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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